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molecular formula C14H10O2 B1666583 Benzil CAS No. 134-81-6

Benzil

Cat. No. B1666583
M. Wt: 210.23 g/mol
InChI Key: WURBFLDFSFBTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06462227B2

Procedure details

While the temperature is maintained at from 2° C. to 25° C., 16 g of the composition prepared as in Example 8 are added in small fractions over a period of 15 minutes to 35 ml of dimethyl sulfoxide containing 4.8 g of benzoin. After 2 hours, agitation at ambient temperature, the medium is poured into 200 ml of water and 60 ml of ethyl acetate. The precipitate formed is eliminated and the organic phase is concentrated under vacuum. The solid residue is recrystallised from 20 ml of ethanol. Benzil is obtained with a yield of 78%.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
CS(C)=O.[C:5]1([C:11]([CH:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[OH:14])=[O:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.O>C(OCC)(=O)C>[C:15]1([C:13]([C:11]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[O:12])=[O:14])[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C(O)C1=CC=CC=C1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While the temperature is maintained at from 2° C. to 25° C., 16 g of the composition prepared as in Example 8
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The solid residue is recrystallised from 20 ml of ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=O)C(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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